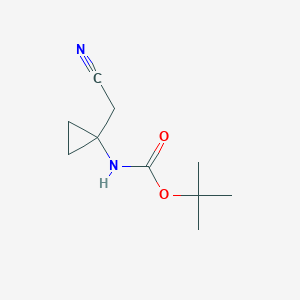
tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate
説明
The compound tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate is a cyclopropane derivative that is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and materials science. Cyclopropane-containing compounds are known for their unique chemical reactivity and biological activity, making them valuable targets for synthesis and study .
Synthesis Analysis
The synthesis of cyclopropane derivatives, such as tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate, has been explored through various methods. One approach involves the catalytic asymmetric cyclopropanation using α-diazopropionates catalyzed by dirhodium(II) tetrakis[N-tetrabromophthaloyl-(S)-tert-leucinate], which provides cyclopropane products with high diastereo- and enantioselectivities . Another method includes the generation and reactions of lithiated tert-butyl cyclopropanecarboxylates with different electrophiles, leading to α-substituted products . Additionally, a practical and scalable synthesis has been developed for a related compound using the Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation .
Molecular Structure Analysis
The molecular structure of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate features a cyclopropane ring, which is a three-membered carbon ring known for its angle strain and high reactivity. The presence of the tert-butyl group and the carbamate functionality adds steric bulk and influences the compound's reactivity and physical properties .
Chemical Reactions Analysis
Cyclopropane derivatives, including tert-butyl carbamates, participate in various chemical reactions. These compounds can undergo lithiation, followed by reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles to yield α-substituted esters . They can also be involved in photochemical ring contractions and serve as intermediates in the synthesis of other valuable organic molecules . Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related class of compounds, have been used as N-(Boc) nitrone equivalents in reactions with organometallics .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate are influenced by its molecular structure. The tert-butyl group imparts a degree of steric hindrance, which can affect the compound's solubility and boiling point. The carbamate group contributes to the compound's polarity and potential hydrogen bonding capabilities. These properties are crucial for the compound's behavior in various solvents and its reactivity in chemical transformations .
Case Studies
In the realm of medicinal chemistry, cyclopropane derivatives have been evaluated for their antimycobacterial activities. For instance, a study on 1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acids revealed that certain tert-butyl substituted compounds exhibited potent activity against Mycobacterium tuberculosis, with one compound being significantly more effective than the standard drug isoniazid . This highlights the potential of tert-butyl cyclopropane derivatives in the development of new therapeutic agents.
科学的研究の応用
Synthesis in Organic Chemistry
- tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This involves a cocyclization process to form the spirocyclopropanated structures, a key step in the development of these insecticides (Brackmann et al., 2005).
In Medicinal Chemistry
- A tert-butyl N-substituted carbamate structure, similar to tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate, is crucial in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This demonstrates its significance in creating nucleotide analogues for potential therapeutic applications (Ober et al., 2004).
In Pharmaceutical Synthesis
- It is an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), indicating its role in developing targeted cancer therapies (Zhao et al., 2017).
In Bioorganic Chemistry
- The compound has been used in metalation and alkylation studies between silicon and nitrogen, contributing to the understanding of interactions in organosilicon chemistry (Sieburth et al., 1996).
In Material Science
- The tert-butyl carbamate moiety is part of the structure of benzothizole modified tert-butyl carbazole derivatives, used in the detection of volatile acid vapors. This demonstrates its utility in developing sensory materials for chemical detection (Sun et al., 2015).
In Analytical Chemistry
- tert-Butyl carbamates, like tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate, have been studied in the context of chromatography, particularly in the separation of polyaromatic hydrocarbons using cyclodextrin-modified mobile phases (Husain et al., 1995).
In Environmental Chemistry
- tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate's analogues have been involved in studies of atmospheric CO2 fixation by unsaturated amines, highlighting its potential role in carbon capture technologies (Takeda et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
特性
IUPAC Name |
tert-butyl N-[1-(cyanomethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEILYIARKHMAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195689 | |
| Record name | 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate | |
CAS RN |
387845-50-3 | |
| Record name | 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387845-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



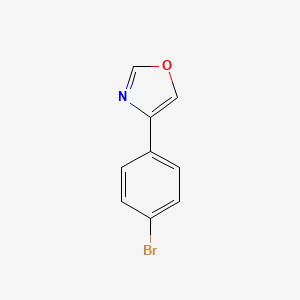

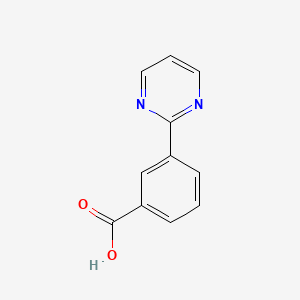
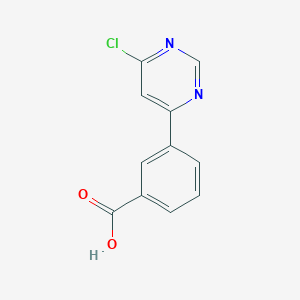
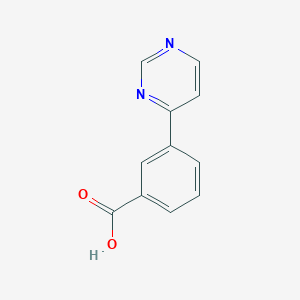

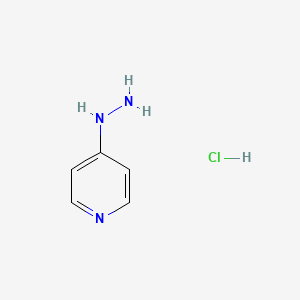
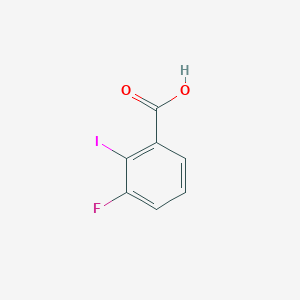
![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)

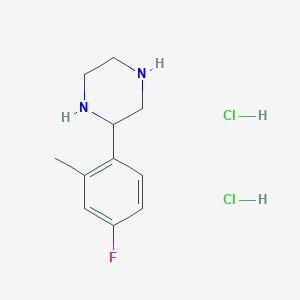


![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)